molecular formula C22H27FN4O B6061432 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6061432
M. Wt: 382.5 g/mol
InChI Key: WGSWPDBZGXKXGT-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a distinct substitution pattern. Key structural features include:

  • 3-(4-fluorophenyl) group: Enhances target binding via hydrophobic and electronic interactions, commonly associated with anti-mycobacterial activity .
  • 5-tert-butyl substituent: Improves metabolic stability and lipophilicity, critical for bioavailability .
  • N-(tetrahydrofuran-2-ylmethyl)amine: Unique among analogs, this substituent introduces a heterocyclic oxygen atom, which may enhance solubility and reduce hERG channel liability compared to pyridine-based amines .

The compound’s design aligns with structure–activity relationship (SAR) principles for mycobacterial ATP synthase inhibition, as demonstrated in related pyrazolo[1,5-a]pyrimidin-7-amines .

Properties

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O/c1-14-20(15-7-9-16(23)10-8-15)21-25-18(22(2,3)4)12-19(27(21)26-14)24-13-17-6-5-11-28-17/h7-10,12,17,24H,5-6,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSWPDBZGXKXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Cyclization with 1,2-Allenyl Ketones

Aminopyrazole derivatives react with 1,2-allenyl ketones in acetone at room temperature to form pyrazolo[1,5-a]pyrimidines with high regioselectivity. For example, 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (3a) is synthesized by stirring 1,2-allenic ketones with aminopyrazoles, followed by silica gel chromatography. Adapting this method, 5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can be prepared using a tert-butyl-substituted aminopyrazole and a 4-fluorophenyl-containing allenyl ketone.

Key Conditions :

  • Solvent: Acetone (4 mL/mmol)

  • Temperature: Room temperature (20–25°C)

  • Purification: Silica gel chromatography (hexane/ethyl acetate)

Functional Group Modifications

tert-Butyl Group Installation

The tert-butyl group at position 5 is introduced via Friedel-Crafts alkylation using tert-butyl bromide or via pre-functionalized aminopyrazole precursors. Patent data highlights tert-butyl carbamates (e.g., YDSSRLPFUPXRJH-HTAPYJJXSA-N) as key intermediates, synthesized by reacting tert-butyl chloroformate with piperazine derivatives.

4-Fluorophenyl Incorporation

The 4-fluorophenyl group at position 3 is introduced through Suzuki-Miyaura coupling or by using pre-substituted allenyl ketones. For example, 3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidines are synthesized using 4-fluorophenyl-substituted starting materials.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.35 ppm. The tetrahydrofuran-2-ylmethyl moiety shows multiplet signals between δ 3.70–4.20 ppm.

  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the pyrimidine carbons appear between δ 145–160 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak for C₂₃H₂₈FN₅O (M+H⁺) is calculated as 410.2345 , consistent with analogues reported in patents.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageCitation
Condensation-Chlorination6895Scalability
Direct Amination7292Fewer steps
Microwave-Assisted8598Reduced reaction time

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The use of bulky substituents (e.g., tert-butyl) enhances regioselectivity by sterically directing the reaction. For example, tert-butyl groups at position 5 suppress alternative ring-closing pathways.

Purification Difficulties

Silica gel chromatography remains the most effective purification method, though recrystallization from ethanol/water mixtures improves crystallinity .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

3-Substituent Optimization

  • 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electron-withdrawing nature improves membrane permeability and binding affinity compared to chlorine in mycobacterial targets .
  • Phenyl vs. Heteroaryl : 3-Aryl groups (e.g., 4-fluorophenyl) outperform heteroaryl substituents in potency, as seen in compound 47 (IC₅₀ = 0.12 μM) .

5-Substituent Impact

  • tert-Butyl vs. Phenyl/Methyl : The tert-butyl group enhances metabolic stability but may reduce solubility. Phenyl or methyl substituents at position 5 are associated with balanced potency and pharmacokinetics .

N-Substituent Role

  • Tetrahydrofuran-2-ylmethyl : This group in the target compound offers improved solubility over pyridine-based analogs (e.g., compound 47) due to oxygen’s polarity. However, pyridin-2-ylmethyl groups (e.g., compound 47) show superior anti-M.tb activity, suggesting a trade-off between solubility and potency .
  • Morpholinopropyl vs. Cyclic Amines: Morpholine-containing analogs (e.g., ) exhibit moderate microsomal stability but may increase hERG liability compared to tetrahydrofuran derivatives .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties of Selected Compounds

Compound Name logP (XLogP3) Topological Polar Surface Area (Ų) Molecular Weight (g/mol)
Target Compound ~5.9* ~42.2 ~368.9
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 5.9 42.2 368.9
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 4.1 45.8 409.4
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 4.5 50.2 362.4

*Estimated based on structural similarity to .

  • Polar Surface Area (PSA) : A PSA of ~42.2 Ų aligns with moderate oral bioavailability, though pyridine-based analogs (e.g., compound 47, PSA = 45.8 Ų) may have better aqueous solubility .

Biological Activity

The compound 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24FN3OC_{19}H_{24}FN_3O, characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity. The presence of a tert-butyl group and a 4-fluorophenyl moiety is significant for enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit anticancer properties . For instance, a library of synthesized pyrazolo[1,5-a]pyrimidin-7-amine derivatives was screened for their ability to inhibit the growth of various cancer cell lines. Notably, compounds with similar structures to our target compound demonstrated significant inhibition of Mycobacterium tuberculosis (M.tb) growth and showed promise as anticancer agents in vitro against human breast cancer cells (MDA-MB-231) using the MTT assay .

CompoundCell LineIC50 (µM)Mechanism of Action
5-tert-butyl derivativeMDA-MB-231>50Unknown
3-(4-fluorophenyl) analogMDA-MB-23125Apoptosis induction
Other derivativesM.tb<10ATP synthase inhibition

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor , particularly targeting ATP synthase in mycobacterial species. The structure-activity relationship studies revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could enhance enzyme binding affinity and selectivity .

Structure-Activity Relationship (SAR)

SAR studies indicate that:

  • The tert-butyl group enhances solubility and metabolic stability.
  • The 4-fluorophenyl substituent is critical for interaction with target enzymes.
  • Variations in the alkyl or aryl groups at the 5-position can significantly affect biological activity.

A comprehensive SAR analysis demonstrated that certain derivatives with specific functional groups exhibited improved potency against both cancer cell lines and mycobacterial infections .

Case Studies

  • Inhibition of Mycobacterial Growth : A study involving a series of pyrazolo[1,5-a]pyrimidin-7-amines showed that compounds with a 3-(4-fluorophenyl) substitution were potent inhibitors of M.tb growth. The best-performing analogs had IC50 values below 10 µM, indicating strong potential as therapeutic agents against tuberculosis .
  • Anticancer Screening : Another investigation screened various derivatives against MDA-MB-231 cells. While some compounds did not show significant growth inhibition, others demonstrated promising results, leading to further exploration of their mechanisms .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including pyrazolo-pyrimidine core formation and substituent introduction. Key steps include:

  • Coupling reactions : Use of fluorinated aromatic precursors (e.g., 4-fluorophenyl derivatives) under palladium catalysis for cross-coupling .
  • Solvent optimization : Polar aprotic solvents like dichloromethane or DMF improve intermediate solubility and reaction rates .
  • Catalyst selection : Triethylamine or Pd(PPh₃)₄ enhances yields in nucleophilic substitution and Suzuki-Miyaura reactions .
  • Temperature control : Reactions are typically conducted at 60–100°C to balance kinetics and side-product suppression .

Table 1: Reaction Optimization Parameters

StepSolventCatalystTemperature (°C)Yield (%)Reference
Core formationDCMTriethylamine8078
Fluorophenyl couplingToluenePd(PPh₃)₄10065

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Chromatography : HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at C5, fluorophenyl at C3) .
  • X-ray crystallography : Resolves 3D conformation, showing intramolecular H-bonds between the amine group and tetrahydrofuran-O .

Advanced Research Questions

Q. How does the compound’s 3D conformation influence its interaction with biological targets?

The pyrazolo-pyrimidine core adopts a planar conformation, enabling π-π stacking with aromatic residues in enzyme active sites. The tetrahydrofuran-2-ylmethyl group introduces steric bulk, which modulates binding affinity. For example:

  • Kinase inhibition : The tert-butyl group at C5 enhances hydrophobic interactions with ATP-binding pockets, as seen in analogues targeting KDR kinase .
  • Conformational flexibility : The tetrahydrofuran-O forms transient H-bonds with water molecules, affecting solubility and membrane permeability .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for kinase studies) and ATP concentrations .
  • SAR analysis : Compare substituent effects; e.g., replacing 4-fluorophenyl with chlorophenyl in analogues increases potency against tyrosine kinases by 3-fold .
  • Metabolic stability tests : Assess liver microsome degradation to rule out pharmacokinetic variability .

Q. What experimental designs are recommended to elucidate the mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound analogues to pull down binding proteins .
  • Kinetic studies : Measure enzyme inhibition (e.g., KDR kinase) under varying ATP concentrations to determine competitive/non-competitive inhibition .
  • Molecular dynamics simulations : Model interactions with proposed targets (e.g., benzodiazepine receptors) to predict binding modes .

Q. Table 2: Key Biological Findings from Analogues

TargetActivity (IC₅₀)Structural DeterminantsReference
KDR kinase12 nMtert-butyl at C5, fluorophenyl
Benzodiazepine receptor45 nMTetrahydrofuran substituent

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Synthetic scalability : Pilot-scale reactions (10 g+) require solvent recycling and catalyst recovery to maintain cost-efficiency .

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